Cas no 123760-95-2 ((2s)-2-{(4-Chlorophenyl)methylamino}propanoic Acid)

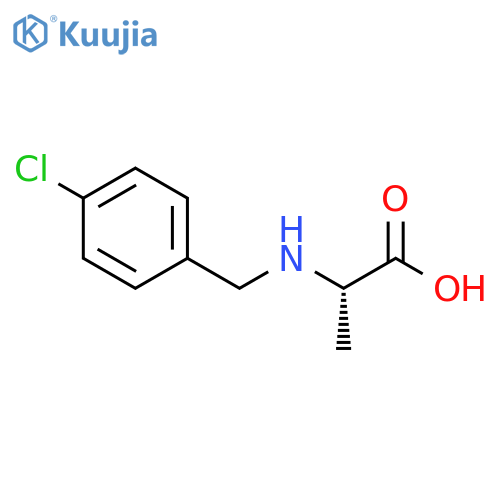

123760-95-2 structure

商品名:(2s)-2-{(4-Chlorophenyl)methylamino}propanoic Acid

CAS番号:123760-95-2

MF:C10H12ClNO2

メガワット:213.660781860352

MDL:MFCD24490226

CID:4579666

PubChem ID:14259254

(2s)-2-{(4-Chlorophenyl)methylamino}propanoic Acid 化学的及び物理的性質

名前と識別子

-

- (2s)-2-{[(4-Chlorophenyl)methyl]amino}propanoic Acid

- L-Alanine, N-[(4-chlorophenyl)methyl]-

- (2s)-2-{(4-Chlorophenyl)methylamino}propanoic Acid

-

- MDL: MFCD24490226

- インチ: 1S/C10H12ClNO2/c1-7(10(13)14)12-6-8-2-4-9(11)5-3-8/h2-5,7,12H,6H2,1H3,(H,13,14)/t7-/m0/s1

- InChIKey: FBMVXXOKUYWDEC-ZETCQYMHSA-N

- ほほえんだ: C(O)(=O)[C@H](C)NCC1=CC=C(Cl)C=C1

(2s)-2-{(4-Chlorophenyl)methylamino}propanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-204174-1.0g |

(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid |

123760-95-2 | 95% | 1g |

$428.0 | 2023-06-08 | |

| Enamine | EN300-204174-0.05g |

(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid |

123760-95-2 | 95% | 0.05g |

$100.0 | 2023-09-16 | |

| Enamine | EN300-204174-10.0g |

(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid |

123760-95-2 | 95% | 10g |

$1842.0 | 2023-06-08 | |

| Enamine | EN300-204174-0.25g |

(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid |

123760-95-2 | 95% | 0.25g |

$212.0 | 2023-09-16 | |

| Enamine | EN300-204174-0.5g |

(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid |

123760-95-2 | 95% | 0.5g |

$334.0 | 2023-09-16 | |

| Enamine | EN300-204174-2.5g |

(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid |

123760-95-2 | 95% | 2.5g |

$838.0 | 2023-09-16 | |

| Aaron | AR01B9YF-1g |

(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid |

123760-95-2 | 95% | 1g |

$614.00 | 2025-02-09 | |

| A2B Chem LLC | AW04635-10g |

(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid |

123760-95-2 | 95% | 10g |

$1974.00 | 2024-04-20 | |

| Aaron | AR01B9YF-2.5g |

(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid |

123760-95-2 | 95% | 2.5g |

$1178.00 | 2025-02-09 | |

| A2B Chem LLC | AW04635-500mg |

(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid |

123760-95-2 | 95% | 500mg |

$387.00 | 2024-04-20 |

(2s)-2-{(4-Chlorophenyl)methylamino}propanoic Acid 関連文献

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

123760-95-2 ((2s)-2-{(4-Chlorophenyl)methylamino}propanoic Acid) 関連製品

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量